2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
Description
The compound 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide (hereafter referred to as the target compound) is a 1,2,4-triazole derivative featuring a 3,4-dimethoxyphenyl substituent at position 5 of the triazole ring and an N-(4-nitrophenyl)acetamide group linked via a sulfanyl bridge.
Properties
IUPAC Name |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O5S/c1-28-14-8-3-11(9-15(14)29-2)17-21-22-18(23(17)19)30-10-16(25)20-12-4-6-13(7-5-12)24(26)27/h3-9H,10,19H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAWUQLHEGZGTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a member of the triazole class, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 415.47 g/mol. The structure features a triazole ring substituted with various functional groups that contribute to its biological activity.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial and fungal strains. For instance:
- Bacterial Inhibition : Studies indicate that triazole derivatives can exhibit bactericidal activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae .
- Fungal Inhibition : The compound has also demonstrated antifungal activity against strains like Candida albicans. The Minimum Inhibitory Concentration (MIC) values suggest effective inhibition at relatively low concentrations .
Anticancer Activity
Research highlights the potential of triazole derivatives in cancer therapy. The compound has been evaluated for its cytotoxic effects on various cancer cell lines:
- Cell Line Studies : In vitro studies have shown that certain triazole derivatives can inhibit the growth of colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values indicating significant potency .
- Mechanisms of Action : The proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression .
Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, triazole derivatives like this compound have been investigated for additional biological activities:
- Anti-inflammatory Effects : Some studies suggest that triazole compounds may exert anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .
- Antioxidant Properties : Research indicates that these compounds may possess antioxidant capabilities, contributing to their overall therapeutic potential .
Case Studies
Several case studies have documented the biological activities of similar triazole compounds:
- Study on Antimicrobial Efficacy : A study reported that a related triazole derivative exhibited significant antibacterial activity with an MIC of 0.5 mg/mL against Pseudomonas aeruginosa .
- Cytotoxicity in Cancer Cells : Another study found that a derivative showed an IC50 of 25 µM against T47D cells, indicating potential as a chemotherapeutic agent .
Comparative Analysis
Scientific Research Applications
Structural Characteristics
The compound features a triazole ring, which is known for its role in various biological processes. The presence of the sulfanyl group and the nitrophenyl moiety contributes to its unique properties and potential applications.
Antiviral Activity
Recent studies have highlighted the antiviral properties of triazole derivatives. The compound's structure suggests potential activity against various viral infections by inhibiting viral replication mechanisms. For instance, triazole derivatives have been investigated for their efficacy against influenza viruses by targeting viral polymerases and other essential proteins involved in the viral life cycle .
Anticancer Properties
Triazole compounds are also recognized for their anticancer activities. They can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases and modulation of cell cycle regulators. Research indicates that derivatives similar to this compound may exhibit selective cytotoxicity against tumor cells while sparing normal cells .
Case Study:
A study involving a series of triazole derivatives demonstrated significant inhibition of cancer cell proliferation in vitro, with IC50 values comparable to established chemotherapeutics. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .
Anti-inflammatory Effects
Compounds containing triazole rings have shown promise as anti-inflammatory agents. They may modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the synthesis of pro-inflammatory mediators .
Case Study:
In vitro studies on related triazole compounds revealed a dose-dependent reduction in nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating their potential as anti-inflammatory agents .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have been extensively studied. This compound's structural features suggest it could be effective against a range of bacterial and fungal pathogens by disrupting their metabolic processes or cell wall synthesis.
Case Study:
Research has demonstrated that certain triazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with mechanisms involving interference with bacterial enzyme systems critical for survival .
Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a broader class of 1,2,4-triazole derivatives with modifications at positions 4 (amino group), 5 (aryl substituents), and the sulfanyl-linked acetamide moiety. Key structural analogs include:
Table 1: Structural and Functional Comparison of Selected Triazole Derivatives
Key Observations:
Substituent Position and Electronic Effects: Methoxy Groups: The 3,4-dimethoxy substitution in the target compound enhances lipophilicity compared to the 2-hydroxyphenyl group in AM33. However, AM33's hydroxyl group may facilitate hydrogen bonding with reverse transcriptase residues, offsetting reduced lipophilicity . Nitro vs.
Biological Activity Trends :
- Reverse Transcriptase Inhibition : The target compound outperforms Nevirapine (a first-generation NNRTI) with a lower inhibition constant (KI = ~2 nM vs. Nevirapine’s KI = ~10 nM) due to optimal substituent synergy .
- Antimicrobial Activity : Compounds with electron-withdrawing groups (e.g., 3,4-dichloro in 573706-72-6) exhibit stronger antimicrobial effects, aligning with findings in , where such groups improve activity against E. coli and S. aureus .
Table 2: Physicochemical Properties of Selected Compounds
- Synthetic Feasibility : Higher yields (e.g., 62% for compound 14, ) correlate with less steric hindrance in the acetamide substituents. The target compound’s 3,4-dimethoxy group may complicate synthesis compared to simpler phenyl analogs .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction efficiency be optimized?
The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. A common approach includes:
- Step 1: Preparation of the 1,2,4-triazole core via cyclization of thiosemicarbazide derivatives with appropriate aryl aldehydes.
- Step 2: Sulfanyl group introduction via thiol-disulfide exchange or nucleophilic substitution under basic conditions (e.g., KOH/ethanol) .
- Step 3: Acetamide coupling using carbodiimide-mediated activation (e.g., EDC/HOBt) with the 4-nitrophenylamine moiety. Optimization strategies include monitoring reaction progress via TLC/HPLC, adjusting solvent polarity (e.g., DMF for solubility), and employing microwave-assisted synthesis to reduce time .
Q. What analytical techniques are critical for structural confirmation?
- NMR Spectroscopy: H and C NMR to verify substituent integration and electronic environments (e.g., aromatic protons at δ 6.8–8.2 ppm for dimethoxyphenyl/nitrophenyl groups) .
- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (e.g., triazole ring planarity, dihedral angles between substituents) .
- Mass Spectrometry: High-resolution ESI-MS to validate molecular weight (e.g., [M+H] peak at m/z ~482) .
Q. How are physicochemical properties (e.g., solubility, logP) determined experimentally?
- Solubility: Shake-flask method in buffers (pH 1.2–7.4) and solvents (DMSO, ethanol) with UV-Vis quantification .
- logP: Reverse-phase HPLC using a C18 column calibrated with standards (e.g., octanol-water partitioning) .
- Thermal Stability: DSC/TGA to assess decomposition temperatures (>200°C typical for triazole-acetamides) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodology:
- Synthesize analogs with modified substituents (e.g., methoxy → ethoxy, nitro → amino).
- Test biological activity (e.g., anti-inflammatory, antimicrobial) using in vitro assays (e.g., COX-2 inhibition, MIC determination).
- Correlate electronic (Hammett σ constants) and steric parameters (molecular volume) with activity trends .
Q. What computational strategies are effective in predicting biological targets or metabolic pathways?
- Molecular Docking: Use AutoDock Vina to screen against target proteins (e.g., COX-2, EGFR kinase) with PDB structures.
- ADMET Prediction: SwissADME or pkCSM to estimate bioavailability, CYP450 interactions, and toxicity .
- MD Simulations: GROMACS for assessing binding stability (e.g., RMSD <2 Å over 100 ns) .
Q. How should contradictory biological activity data be resolved across studies?
- Possible Causes: Variability in assay conditions (e.g., cell line differences, serum concentration), compound purity, or solvent effects (DMSO cytotoxicity).
- Resolution Strategies:
- Replicate experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Validate purity via HPLC (>95%) and characterize degradation products .
- Perform meta-analysis of published data to identify confounding variables .
Methodological Best Practices
Q. What experimental controls are essential in biological activity assays?
- Positive Controls: Reference drugs (e.g., ibuprofen for anti-inflammatory assays, ciprofloxacin for antimicrobial tests).
- Negative Controls: Vehicle-only (e.g., DMSO) and untreated samples.
- Internal Standards: Spike recovery tests for quantitative assays (e.g., LC-MS/MS) .
Q. How can reaction scalability be assessed without industrial resources?
- Lab-Scale Optimization: Use DOE (Design of Experiments) to evaluate factors like temperature, catalyst loading, and solvent volume.
- Pilot Trials: Scale reactions from 1 mmol to 10 mmol while monitoring yield and purity consistency.
- Green Chemistry Metrics: Calculate E-factor (waste per product mass) and atom economy to prioritize sustainable routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
